3,3',5,5'-Tetrachlorobiphenyl
Overview
Description
3,3’,5,5’-Tetrachlorobiphenyl is a heterocyclic organic compound with the molecular formula C12H6Cl4 . It is also known by other names such as 3,3’,5,5’-Tetrachloro-1,1’-biphenyl, 3,3’,5,5’-Tetrachlorodiphenyl, and PCB 80 . The IUPAC name for this compound is 1,3-dichloro-5-(3,5-dichlorophenyl)benzene .
Synthesis Analysis
The synthesis of 3,3’,5,5’-Tetrachlorobiphenyl involves the use of phenylboronic acid, halogenated benzene, tetrakis(triphenylphosphine) palladium(0), sodium carbonate, and toluene . This reaction takes place under an inert atmosphere .Molecular Structure Analysis
The molecular weight of 3,3’,5,5’-Tetrachlorobiphenyl is 291.99 . Its molecular structure can be represented by the canonical SMILES string: C1=C(C=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Cl)Cl .Physical And Chemical Properties Analysis
3,3’,5,5’-Tetrachlorobiphenyl has a boiling point of 382.9ºC at 760mmHg and a flash point of 190ºC . Its density is 1.441g/cm³ .Scientific Research Applications
Sorption Studies in Environmental Science
- Field : Environmental Science and Pollution Research .
- Application : The compound is used to study the sorption/desorption of polychlorinated biphenyls (PCBs) on soil organic matters (SOM). This is important because PCBs are a class of persistent organic compounds that have a significant impact on the fate and transport of pollutants in soils .
- Method : The study investigated the effect of the composition and microstructure of humic acid (HA), an important fraction of SOM, on the sorption of 3,3’,4,4’-tetrachlorobiphenyl (PCB77). The primary sorption mechanism was demonstrated using Fourier transform infrared (FTIR) and solid-state carbon-13 nuclear magnetic resonance (13C-NMR) spectroscopy analysis .
- Results : The sorption capacity of PCB77 on HAs followed the order of YHA>SHA>AHA, indicating the content of unsaturated C of HAs controlled the sorption of PCB77 on HAs .
Rapid Detection in Environmental Samples
- Field : Environmental Monitoring .
- Application : 3,3’,5,5’-Tetrachlorobiphenyl is used in the development of techniques for the rapid detection of PCBs at trace levels in real environmental samples .
- Method : The study used the surface-enhanced Raman scattering technique with silver nanorod arrays as substrates for the detection .
- Results : By this method, PCBs can be detected to a concentration of 5 μg/g in dry soil samples within 1 minute .
Fabrication of Metal Organic Frameworks (MOFs)
- Field : Material Science .
- Application : Biphenyl-3,3’,5,5’-tetracarboxylic acid is used for fabricating various MOFs, which are used for selective gas adsorption .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these applications are also not specified in the source .
Pharmacokinetics in Mammals
- Field : Pharmacology .
- Application : The compound is used to study the pharmacokinetics of polychlorinated biphenyls (PCBs) in mammals, specifically rats . This research is important for understanding how these compounds are distributed, metabolized, and excreted in the body .
- Method : The study involved intravenous injection of a single 0.6-mg/kg dose of 14C-labeled 4-CB into rats. Tissue samples and excreta were collected at times ranging from 2 hours to 42 days after injection .
- Results : The study found that the rate of 4-CB metabolism and excretion was slower than would be predicted according to its degree of chlorination. The relative rates of metabolism for 4-CB and five other differently chlorinated biphenyls could be ordered according to the number of adjacent unsubstituted carbon-atom pairs they contained .
Persistent Organic Pollutant
- Field : Environmental Science .
- Application : 3,3’,5,5’-Tetrachlorobiphenyl is classified as a persistent organic pollutant . These are environmental contaminants that are resistant to environmental degradation through photolytic, biological, or chemical processes .
- Results : Persistent organic pollutants can have a significant impact on health and the environment, as they persist in the environment, bioaccumulate in animal tissue, and so biomagnify in food chains .
Endocrine Disruptor
- Field : Endocrinology .
- Application : 3,3’,5,5’-Tetrachlorobiphenyl is considered an endocrine disruptor . These are compounds that can disrupt the functions of the endocrine (hormone) system .
- Results : Disruption of the endocrine system can lead to a variety of health effects, including reproductive disorders, developmental problems, and increased risk of certain cancers .
Pharmacokinetics in Mammals
- Field : Pharmacology .
- Application : The compound is used to study the pharmacokinetics of polychlorinated biphenyls (PCBs) in mammals, specifically rats . This research is important for understanding how these compounds are distributed, metabolized, and excreted in the body .
- Method : The study involved intravenous injection of a single 0.6-mg/kg dose of 14C-labeled 4-CB into rats. Tissue samples and excreta were collected at times ranging from 2 hours to 42 days after injection .
- Results : The study found that the rate of 4-CB metabolism and excretion was slower than would be predicted according to its degree of chlorination. The relative rates of metabolism for 4-CB and five other differently chlorinated biphenyls could be ordered according to the number of adjacent unsubstituted carbon-atom pairs they contained .
Persistent Organic Pollutant
- Field : Environmental Science .
- Application : 3,3’,5,5’-Tetrachlorobiphenyl is classified as a persistent organic pollutant . These are environmental contaminants that are resistant to environmental degradation through photolytic, biological, or chemical processes .
- Results : Persistent organic pollutants can have a significant impact on health and the environment, as they persist in the environment, bioaccumulate in animal tissue and so biomagnify in food chains .
Endocrine Disruptor
- Field : Endocrinology .
- Application : 3,3’,5,5’-Tetrachlorobiphenyl is considered an endocrine disruptor . These are compounds that can disrupt the functions of the endocrine (hormone) system .
- Results : Disruption of the endocrine system can lead to a variety of health effects, including reproductive disorders, developmental problems, and increased risk of certain cancers .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-dichloro-5-(3,5-dichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMWFJSRHLYRPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058657 | |
Record name | 3,3',5,5'-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',5,5'-Tetrachlorobiphenyl | |
CAS RN |
33284-52-5, 12672-29-6, 12737-87-0 | |
Record name | 3,3′,5,5′-Tetrachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33284-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aroclor 1248 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012672296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KC 400 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,3',5'-Tetrachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,5'-Tetrachlorobiphenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113288 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3',5,5'-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',5,5'-TETRACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8CJF43Q12 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.